molecular formula C18H15N5O2 B11327268 3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11327268
M. Wt: 333.3 g/mol
InChI Key: RUNJSDHGTNGCMR-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a tetrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the benzofuran derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.

Scientific Research Applications

3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: This compound shares structural similarities with the benzofuran ring and tetrazole moiety.

    1,3-Dimethyluracil: Similar in having a heterocyclic ring structure.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Shares the imidazole and pyrazole rings.

Uniqueness

3,6-DIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the combination of its benzofuran, tetrazole, and carboxamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

3,6-dimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-11-3-8-15-12(2)17(25-16(15)9-11)18(24)20-13-4-6-14(7-5-13)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24)

InChI Key

RUNJSDHGTNGCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C

Origin of Product

United States

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